

Physical properties of 2-Amino-3-bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-Amino-3-bromo-5-methylbenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of **2-Amino-3-bromo-5-methylbenzoic acid** (CAS No: 13091-43-5). As a substituted anthranilic acid derivative, this compound serves as a versatile building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.^{[1][2]} A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, developing analytical methods, and predicting its behavior in various chemical and biological systems. This document details its physicochemical properties, provides validated experimental protocols for their determination, and discusses the spectroscopic data essential for its structural elucidation and quality control.

Compound Identification and Overview

2-Amino-3-bromo-5-methylbenzoic acid is an aromatic compound featuring a benzene ring substituted with four different functional groups: a carboxylic acid, an amino group, a bromine atom, and a methyl group. The interplay of these groups dictates its chemical reactivity and physical properties. The electron-donating amino and methyl groups and the electron-

withdrawing bromo and carboxyl groups create a unique electronic environment that influences its acidity, solubility, and spectroscopic behavior.

Property	Value
IUPAC Name	2-amino-3-bromo-5-methylbenzoic acid[3][4]
Synonyms	3-Bromo-5-methylanthranilic acid, 6-Amino-5-bromo-m-toluic acid[4]
CAS Number	13091-43-5[1][4][5][6][7]
Molecular Formula	C ₈ H ₈ BrNO ₂ [1][3][4][6][8]
Molecular Weight	230.06 g/mol [1][3][4][5][6][7]
Appearance	White to light brown powder/solid[6][7]

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in synthesis. The following section details the key physicochemical parameters for **2-Amino-3-bromo-5-methylbenzoic acid**.

Parameter	Value	Notes
Melting Point	204-208 °C[6][7][9]	Literature value, experimentally determined.
Boiling Point	350.2 ± 42.0 °C	Predicted value.[1][6]
Density	1.682 ± 0.06 g/cm ³	Predicted value.[6][9]
pKa	4.62 ± 0.10	Predicted value.[6]

Melting Point

The melting point is a fundamental property used to identify a compound and assess its purity. A sharp melting range, typically spanning 1-2°C, is indicative of a pure substance, whereas

impurities tend to depress and broaden this range.[10] The literature value for **2-Amino-3-bromo-5-methylbenzoic acid** is consistently reported in the range of 204-208 °C.[6][7][9]

This protocol describes the standard method for obtaining an accurate melting point using a digital melting point apparatus. The choice of a slow temperature ramp near the melting point is critical for allowing the system to remain in thermal equilibrium, which is the foundation for an accurate measurement.

- Sample Preparation:

- Ensure the sample is completely dry and finely powdered.
- Gently tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.
- Invert the tube and tap it on a hard surface to compact the solid into the closed end, aiming for a sample height of 2-3 mm.[10]

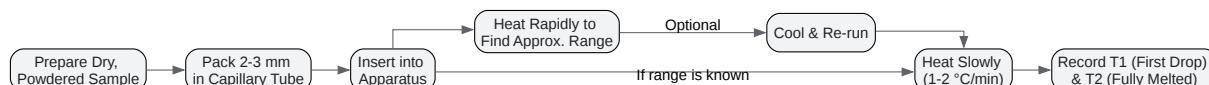
- Apparatus Setup:

- Insert the capillary tube into the heating block of the melting point apparatus.[11]

- Approximate Determination (Optional but Recommended):

- If the melting point is unknown, perform a rapid determination by heating at a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range.[12]

- Accurate Determination:


- Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[11]

- Begin heating at a slow, controlled rate, typically 1-2 °C per minute.[12]

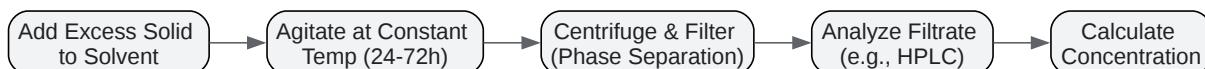
- Data Recording:

- Record the temperature (T_1) at which the first droplet of liquid appears.

- Record the temperature (T_2) at which the entire sample has transformed into a transparent liquid.[11]
- The melting point is reported as the range $T_1 - T_2$.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Solubility Profile

Solubility is a critical parameter in drug development for formulation and in organic synthesis for reaction solvent selection and purification. Based on its structure, **2-Amino-3-bromo-5-methylbenzoic acid** has both polar (amino, carboxyl) and nonpolar (aromatic ring, methyl, bromo) characteristics. It is reported to be insoluble in water but soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons.[6] This aligns with the "like dissolves like" principle, where the large, nonpolar aromatic core dominates its interaction with the highly polar water solvent.

The shake-flask method is considered the gold standard for determining equilibrium solubility, as it ensures the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[13]

- Preparation:
 - Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed, inert container. The excess solid is crucial to ensure saturation is achieved.
- Equilibration:

- Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step must be performed without altering the temperature.[14]
- Quantification:
 - Accurately dilute a known volume of the clear filtrate.
 - Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[14] A calibration curve with standards of known concentrations must be used for accurate quantification.
- Calculation:
 - Calculate the original concentration in the saturated solution, accounting for any dilutions. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

The pKa value quantifies the acidity of a compound. For **2-Amino-3-bromo-5-methylbenzoic acid**, the primary acidic functional group is the carboxylic acid (-COOH). The amino group (-NH₂) is basic. The predicted pKa of ~4.62 corresponds to the dissociation of the carboxylic acid proton.[6] This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Potentiometric titration is a highly reliable method for determining pKa values.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

- Preparation:

- Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1-10 mM).[15]

- Use an electrolyte like KCl (e.g., 0.15 M) to maintain constant ionic strength.[15]

- Apparatus Setup:

- Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[15]

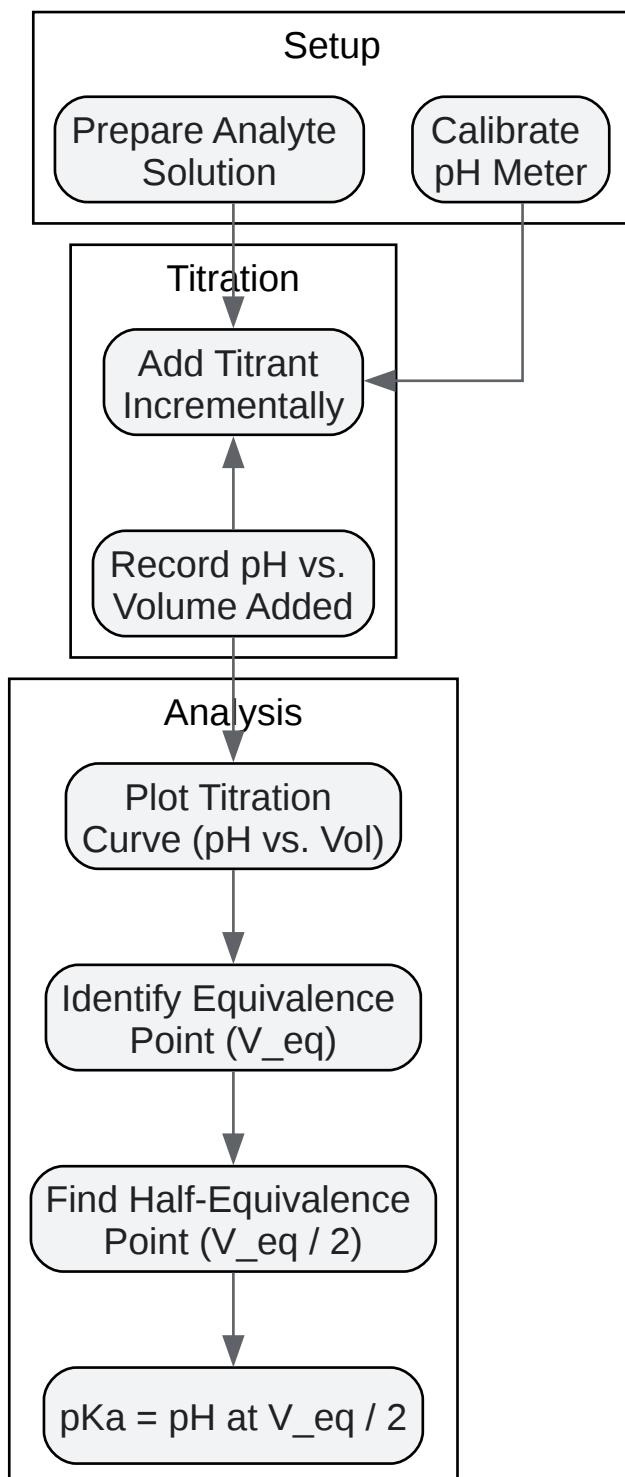
- Place the sample solution in a jacketed vessel to maintain a constant temperature and stir gently with a magnetic stirrer.

- Titration:

- If necessary, acidify the initial solution with a small amount of strong acid (e.g., HCl) to fully protonate the carboxylate group.

- Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

- Record the pH value after each addition, allowing the reading to stabilize.[15]


- Data Analysis:

- Plot the recorded pH values against the volume of titrant added to generate a titration curve.[17]

- Identify the equivalence point, which is the point of maximum slope on the curve.

- Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

- The pKa is equal to the pH of the solution at the half-equivalence point.[18]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5 [sigmaaldrich.com]
- 8. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID | 13091-43-5 [chemicalbook.com]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- To cite this document: BenchChem. [Physical properties of 2-Amino-3-bromo-5-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085322#physical-properties-of-2-amino-3-bromo-5-methylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com